3-(Methylthio)methylthiophene

Description

Historical Context and Evolution of Thiophene (B33073) Chemistry Research

The journey into the world of thiophene and its derivatives began in 1882 when Viktor Meyer, through his work on isatin (B1672199) and crude benzene, unexpectedly discovered thiophene as a contaminant. nih.gov This discovery opened a new chapter in heterocyclic chemistry, revealing a class of compounds with remarkable aromatic properties similar to benzene. thegoodscentscompany.comchemicalbook.com Thiophene, a five-membered ring containing one sulfur atom, quickly became a subject of intense study due to its unique reactivity and potential for creating a diverse array of functionalized molecules. thegoodscentscompany.com

Early research focused on understanding the fundamental reactions of the thiophene ring, such as halogenation, nitration, and acylation. Over the decades, the field has evolved significantly, with researchers developing sophisticated synthetic methodologies to create complex thiophene-containing structures. researchgate.net This has led to the use of thiophenes as crucial building blocks in a wide range of applications, including pharmaceuticals and organic electronic materials. nih.govresearchgate.net The development of advanced analytical techniques has further propelled research, allowing for a deeper understanding of the structure-property relationships in thiophene derivatives.

Structural Classification and Unique Features of 3-(Methylthio)methylthiophene within Heterocyclic Systems

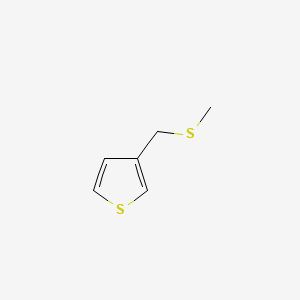

This compound is classified as a substituted thiophene, a subset of heterocyclic aromatic compounds. Its structure is characterized by a central thiophene ring to which a methyl group and a methylthio group are attached at the 3-position via a methylene (B1212753) bridge. This specific substitution pattern imparts unique electronic and conformational properties to the molecule.

The thiophene ring itself is an electron-rich aromatic system due to the presence of the sulfur atom, which contributes a lone pair of electrons to the π-system. The substituents at the 3-position further modulate these electronic properties. The methyl group is a weak electron-donating group through an inductive effect. The methylthio group (-SMe) can act as a π-donor through resonance, further increasing the electron density of the thiophene ring. The interplay of these substituents influences the molecule's reactivity, directing further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H8S2 | chemsrc.com |

| Molecular Weight | 144.26 g/mol | foodb.ca |

| Boiling Point | 204.5 °C at 760 mmHg | chemsrc.com |

| Density | 1.147 g/cm³ | chemsrc.com |

This table is interactive. You can sort the data by clicking on the column headers.

Rationale for Advanced Academic Inquiry into this compound

The scientific community's growing interest in this compound stems from its potential as a versatile building block in several areas of research and development.

One of the primary drivers for the investigation of this compound is its role as a key intermediate in the synthesis of more complex molecules. For instance, substituted thiophenes are integral components of many active pharmaceutical ingredients (APIs). The specific functional groups on this compound can be strategically modified to build intricate molecular architectures with potential biological activity. While direct applications are still under exploration, the related compound, 3-methylthiophene (B123197), is a known precursor to the antihistamine drug thenyldiamine (B1203926) and the anthelmintic agent morantel. sigmaaldrich.comwikipedia.org This highlights the potential of substituted thiophenes as valuable synthons in medicinal chemistry.

Furthermore, the field of materials science, particularly organic electronics, provides a strong rationale for studying compounds like this compound. Thiophene-based polymers and oligomers are renowned for their semiconducting properties and are used in devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The substituents on the thiophene ring play a critical role in tuning the electronic properties, such as the band gap and charge carrier mobility, of these materials. thegoodscentscompany.comchemicalbook.com Research into how the unique combination of methyl and methylthio groups in this compound influences the properties of resulting polymers is an active area of academic inquiry. For example, the related compound 3-methylthiophene has recently been investigated as a more sustainable solvent for the fabrication of high-performance organic solar cells. researchgate.net

The compound's presence in flavor and aroma chemistry also warrants academic investigation. Although one source suggests it is not found in nature, related sulfur-containing thiophenes are known to contribute to the complex flavor profiles of various foods. thegoodscentscompany.com Understanding the sensory properties and formation pathways of such compounds is of significant interest to the food and fragrance industries.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Isatin |

| Thiophene |

| Thenyldiamine |

This table is interactive. You can search for a specific compound name.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61675-72-7 |

|---|---|

Molecular Formula |

C6H8S2 |

Molecular Weight |

144.3 g/mol |

IUPAC Name |

3-(methylsulfanylmethyl)thiophene |

InChI |

InChI=1S/C6H8S2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |

InChI Key |

YWUFGNXATBTVEB-UHFFFAOYSA-N |

SMILES |

CSCC1=CSC=C1 |

Canonical SMILES |

CSCC1=CSC=C1 |

density |

1.522-1.525 |

Other CAS No. |

61675-72-7 |

physical_description |

Clear, colourless liquid; Cooked, brown and roasted dairy aroma |

solubility |

Soluble in most organic solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylthio Methylthiophene

General Strategies for Thiophene (B33073) Ring Functionalization

The inherent reactivity of the thiophene ring allows for several methods of substitution. These general strategies are foundational in synthetic organic chemistry for creating a wide array of thiophene derivatives.

Regioselective lithiation is a powerful tool for the functionalization of thiophene. The process involves the deprotonation of the thiophene ring at a specific position using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. The position of lithiation is influenced by substituents already present on the ring and the reaction conditions. For unsubstituted thiophene, lithiation preferentially occurs at the C2 (or C5) position due to the higher acidity of the α-protons. To achieve lithiation at the C3 or C4 positions, directing groups or specific reaction conditions are often necessary.

Once the lithiated thiophene is formed, it can be reacted with a variety of electrophiles to introduce a wide range of functional groups. rsc.org The nucleophilicity of the lithiated intermediate is highly dependent on the solvent used. rsc.org For the synthesis of compounds like 3-(Methylthio)methylthiophene, a key electrophile would be chloromethyl methyl sulfide (B99878). The reaction of 3-lithiothiophene with this electrophile would directly install the desired methylthiomethyl group at the 3-position. A patent describes a process where 3-bromothiophene (B43185) is reacted with butyl lithium to form 3-lithiothiophene, which is then quenched with dimethyl disulfide to yield 3-(methylthio)thiophene (B1582169). google.com This highlights the utility of lithiation followed by electrophilic quench for forming C-S bonds at the 3-position of the thiophene ring.

Table 1: Examples of Electrophiles Used in Thiophene Lithiation

| Electrophile | Resulting Functional Group |

|---|---|

| Dimethyl disulfide (DMDS) | Methylthio |

| Carbon dioxide (CO2) | Carboxylic acid |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl |

| Alkyl halides | Alkyl |

This table illustrates common electrophiles and the functional groups they introduce onto a lithiated thiophene ring.

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. nih.gov These reactions, often employing palladium, nickel, or copper catalysts, allow for the precise and efficient coupling of two fragments. nih.govias.ac.in For thiophene functionalization, common methods include the Suzuki, Stille, and Kumada couplings for C-C bond formation, and variations of the Buchwald-Hartwig or Chan-Lam reactions for C-S bond formation. ias.ac.inethz.ch

In the context of synthesizing thiophene derivatives, a halogenated thiophene (e.g., 3-bromothiophene) can be coupled with an appropriate organometallic reagent or a thiol in the presence of a transition metal catalyst. For instance, a palladium-catalyzed reaction could couple 3-bromothiophene with a thiol to form a thioether. nih.gov While direct C-S bond formation is a primary application, these methods are also crucial for building more complex thiophene-containing structures by first creating C-C bonds and then functionalizing the coupled product. ethz.ch The difficulty in C-S bond formation can sometimes be attributed to the deactivation of the catalyst by sulfur species. ias.ac.in However, recent advancements have led to more robust catalytic systems. nih.gov A palladium-catalyzed reaction involving thiophenes and alkynes has been developed that proceeds via both C-H and C-S bond activation. acs.org

Instead of functionalizing a pre-existing thiophene ring, substituted thiophenes can be constructed from acyclic precursors through cyclization reactions. These methods build the heterocyclic ring and incorporate the desired substituents in a single, often multi-component, process.

Prominent examples include:

The Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgsemanticscholar.orgscispace.comresearchgate.net The reaction typically proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.orgtandfonline.com

The Fiesselmann Thiophene Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives under basic conditions. wikipedia.orgresearchgate.netwikiwand.com A key step in the mechanism is the addition of the deprotonated thioglycolic acid ester to the alkyne. wikipedia.org

The Paal-Knorr Thiophene Synthesis: This approach utilizes the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.

Recent advances also include metal-catalyzed heterocyclization of functionalized alkynes and metal-free cyclization of alkynols with elemental sulfur to create a variety of substituted thiophenes. nih.govacs.orgacs.orgresearchgate.net

Targeted Synthetic Routes to the 3-(Methylthio)methyl Moiety on Thiophene

While general functionalization methods are applicable, more direct strategies exist for introducing the methylthiomethyl group onto the thiophene scaffold.

A common and direct approach involves the use of a halogenated thiophene as a precursor. 3-Bromothiophene is a readily available starting material for this purpose. The synthesis can proceed via a lithium-halogen exchange to generate 3-lithiothiophene, which is then quenched with an appropriate electrophile. A patented process describes the reaction of 3-bromothiophene with butyl lithium to form 3-lithiothiophene, which is subsequently reacted with dimethyl disulfide to produce 3-(methylthio)thiophene with a 76% yield. google.com

Alternatively, a Grignard reagent can be formed from 3-bromothiophene, which can then react with an electrophile like chloromethyl methyl sulfide. Another pathway involves the conversion of 3-methylthiophene (B123197) to 2-bromo-3-methylthiophene (B51420) or 2,5-dibromo-3-methylthiophene (B84023) using N-bromosuccinimide (NBS). researchgate.net These brominated intermediates can then undergo further substitution reactions to introduce the desired functionality.

Table 2: Synthesis of 3-(Methylthio)thiophene via Lithiation of 3-Bromothiophene google.com

| Step | Reagents | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 3-Bromothiophene, Butyl lithium, Hexane, THF | -30°C to -20°C | 3-Lithiothiophene | Not isolated |

This table outlines a specific patented procedure for the synthesis of a related compound, demonstrating the via-halogenated-intermediate approach.

Direct alkylation or thioalkylation provides another route to this compound. This can involve the reaction of a thiophene nucleophile with an electrophilic source of the methylthiomethyl group. For example, 3-thienylmagnesium bromide, prepared from 3-bromothiophene and magnesium, could be reacted with chloromethyl methyl sulfide.

Another strategy starts with 3-methylthiophene. wikipedia.org While direct chloromethylation of thiophene typically yields the 2-substituted product as the major isomer, methods exist to influence regioselectivity. google.com If 3-(chloromethyl)thiophene (B1314076) could be selectively formed, a subsequent nucleophilic substitution with sodium thiomethoxide would yield the target compound, this compound. The synthesis of sulfides through the SN2 reaction of a thiolate with an alkyl halide is a fundamental and well-established transformation. youtube.com

Furthermore, processes for preparing 3-methylthiophene-2-carboxaldehyde from mercaptoacetaldehyde (B1617137) and methyl vinyl ketone derivatives are known. google.com While not a direct route to the title compound, it demonstrates the construction of substituted thiophenes that could potentially be converted to this compound through subsequent functional group manipulations.

Innovations in Synthetic Protocols and Sustainable Chemistry Principles

The synthesis of 3-(methylthiomethyl)thiophene, while not extensively detailed in dedicated literature, can be achieved through established synthetic transformations. Innovations in these methods are driven by the principles of green and sustainable chemistry, which aim to enhance efficiency, reduce waste, and minimize environmental impact. The primary route involves the nucleophilic substitution of a 3-(halomethyl)thiophene with a methylthiolate source. Advances in this area focus on improving the preparation of the starting materials and optimizing the substitution reaction itself.

A plausible and common synthetic pathway begins with 3-methylthiophene. This precursor is first halogenated to produce a 3-(halomethyl)thiophene, which then undergoes a nucleophilic substitution reaction with a reagent like sodium thiomethoxide to yield the final product, 3-(methylthiomethyl)thiophene.

Innovations in Synthetic Protocols

Modern synthetic protocols have moved beyond traditional methods, seeking to improve yields, reduce reaction times, and avoid harsh conditions. For thiophene functionalization, these innovations include the use of novel catalytic systems, alternative energy sources, and more efficient reaction setups.

Advanced Halogenation of 3-Methylthiophene: The initial step, the conversion of 3-methylthiophene to 3-(halomethyl)thiophene, traditionally utilizes free-radical halogenating agents such as N-bromosuccinimide (NBS) with a radical initiator in a chlorinated solvent like carbon tetrachloride. Innovative approaches focus on milder and more selective methods, potentially using light-driven processes or alternative, less hazardous solvents to minimize the formation of byproducts.

Nucleophilic Substitution Enhancements: The core reaction—the substitution of the halide with a methylthiolate group—is a classic SN2 reaction. Innovations in this step center on accelerating the reaction and employing more sustainable conditions.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving an aqueous phase and an organic phase. By using a phase-transfer catalyst, the methylthiolate anion can be transported from the aqueous phase (or solid phase) to the organic phase containing the 3-(halomethyl)thiophene, facilitating a faster and cleaner reaction at lower temperatures and avoiding the need for anhydrous, polar aprotic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. This efficiency gain is due to rapid, localized heating of the solvent and reactants, leading to higher yields and fewer side reactions.

The following table compares a traditional approach to a more innovative, greener protocol for the key substitution step.

| Parameter | Traditional Protocol | Innovative Protocol (Illustrative) |

| Thiol Source | Methyl mercaptan (gas) with a strong base | Sodium thiomethoxide (solid) |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Water with Phase-Transfer Catalyst or Ethanol (B145695) |

| Temperature | Room temperature to reflux | Room temperature or mild heating (e.g., 50°C) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Several hours (e.g., 6-24 h) | Minutes to a few hours (e.g., 10-60 min) |

| Workup | Organic solvent extraction, multiple washes | Simplified extraction or direct product isolation |

Sustainable Chemistry Principles

The application of green chemistry principles is crucial for the modern synthesis of specialty chemicals like 3-(methylthiomethyl)thiophene.

Atom Economy: The key nucleophilic substitution step is inherently atom-economical, as most atoms from the reactants are incorporated into the product. The primary byproduct is an inorganic salt (e.g., sodium bromide), which is easily removed.

Use of Safer Solvents and Reagents: A significant goal of green chemistry is to replace hazardous solvents. Traditional syntheses of thiophene derivatives often use polar aprotic solvents like DMF or chlorinated solvents, which have significant health and environmental drawbacks. Research into thiophene functionalization has demonstrated the feasibility of using water as a reaction medium, sometimes in conjunction with surfactants or as part of a biphasic system. unito.it The use of industrial wastewater has even been shown to be effective for certain palladium-catalyzed thiophene arylations, highlighting a virtuous cycle of waste repurposing. unito.it For the synthesis of 3-(methylthiomethyl)thiophene, using safer solvents like ethanol or even water under PTC conditions would represent a major step in sustainability.

Metal-Free Approaches: While not always directly applicable to the proposed SN2 reaction, a broader trend in thiophene chemistry is the move away from heavy metal catalysts where possible. nih.gov For related transformations, metal-free methods reduce concerns about metal toxicity and contamination of the final product. nih.govresearchgate.net In the context of synthesizing the precursor, 3-methylthiophene, traditional methods like the Paal-Knorr synthesis often used harsh sulfiding reagents. nih.govorgsyn.org Modern, metal-free approaches provide greener alternatives. nih.gov

By integrating these innovative and sustainable principles, the synthesis of 3-(methylthiomethyl)thiophene can be transformed from a conventional multi-step process into a more efficient, safer, and environmentally responsible protocol.

Spectroscopic Elucidation and Structural Characterization of 3 Methylthio Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within 3-(Methylthio)methylthiophene can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the protons in the molecule. The thiophene (B33073) ring protons typically appear in the aromatic region of the spectrum, while the protons of the methyl and methylene (B1212753) groups are found in the upfield aliphatic region.

The expected signals in the ¹H NMR spectrum are:

A singlet for the methyl (CH₃) group protons.

A singlet for the methylene (CH₂) group protons.

Three signals for the protons on the thiophene ring. The chemical shifts and coupling patterns of these aromatic protons are characteristic of a 3-substituted thiophene ring. Specifically, one would expect to see a doublet of doublets for the proton at position 5, a doublet for the proton at position 2, and a triplet-like signal for the proton at position 4, arising from their respective couplings to each other.

While detailed experimental spectra for this compound are not widely published in readily accessible literature, analysis of related structures and spectral databases allows for the prediction of these signals. The presence of ¹H NMR data for this compound has been noted in compendia of flavouring agents. bezpecnostpotravin.cz

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -SCH₃ | ~2.1 | Singlet |

| -CH₂- | ~3.8 | Singlet |

| Thiophene-H2 | ~7.2 | Doublet |

| Thiophene-H4 | ~7.0 | Doublet of Doublets |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. For this compound, six unique carbon signals are anticipated: one for the methyl carbon, one for the methylene carbon, and four for the carbons of the thiophene ring.

The expected signals in the ¹³C NMR spectrum are:

A signal for the methyl (CH₃) carbon.

A signal for the methylene (CH₂) carbon.

Four distinct signals for the thiophene ring carbons (C2, C3, C4, and C5), with their chemical shifts influenced by the substitution pattern and the heteroatom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SCH₃ | ~15 |

| -CH₂- | ~35 |

| Thiophene-C3 | ~138 |

| Thiophene-C4 | ~126 |

| Thiophene-C5 | ~128 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Advanced Multidimensional NMR Techniques for Complete Structural Assignment

For a definitive and unambiguous assignment of all proton and carbon signals, advanced multidimensional NMR techniques are employed. While specific studies applying these techniques to this compound are not prevalent in the literature, their application to thiophene derivatives is a standard practice. rsc.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the thiophene ring, confirming their connectivity. For instance, cross-peaks would be observed between the signals for H4 and H5, and between H4 and H2.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the C4 carbon would show a correlation to the signal for the H4 proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Cleavage of the C-S bonds, leading to the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Fragmentation of the thiophene ring.

A prominent fragment corresponding to the thienylmethyl cation is expected.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Identity |

|---|---|

| 144 | [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 97 | [C₄H₄S]⁺ (Thienyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

For this compound, the molecular formula is C₆H₈S₂. uni.lu HRMS would be used to measure the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈S₂ |

| Calculated Exact Mass | 144.00674 Da |

The close agreement between the experimentally measured exact mass and the calculated value would provide strong evidence for the elemental composition of this compound.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying functional groups and understanding molecular symmetry.

The key expected vibrational modes for this compound are summarized in the table below. The thiophene ring itself gives rise to several characteristic bands, including C-H stretching, C=C stretching, and ring breathing modes. The presence of the methylthiomethyl substituent introduces additional vibrations, such as C-H stretching and bending from the methyl and methylene groups, and C-S stretching from the thioether bond.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene Ring | C-H Stretching | ~3100 |

| C=C Stretching | 1500 - 1600 | |

| Ring Vibrations | 1300 - 1500 | |

| C-S Stretching | 600 - 800 | |

| Methyl/Methylene | Asymmetric/Symmetric C-H Stretching | 2850 - 3000 |

| C-H Bending (Scissoring, Wagging) | 1375 - 1470 | |

| Thioether | C-S Stretching | 600 - 750 |

This table is predictive and based on characteristic frequencies for the functional groups present and data from related compounds. nih.govresearchgate.net

Similar to FT-IR, a standard Raman spectrum for this compound has not been detailed in the available literature. However, the technique of Surface-Enhanced Raman Spectroscopy (SERS) provides valuable information regarding the interaction of thiophene derivatives with metallic surfaces. SERS leverages the enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces, typically silver or gold. uchile.cl

Studies on isomeric methylthiophenes and other thiophene derivatives using SERS have shown that these molecules typically adsorb onto the metal surface through the sulfur atom of the thiophene ring. thegoodscentscompany.comdiva-portal.org This interaction often dictates the orientation of the molecule relative to the surface. For instance, in studies of isomeric methylthiophenes on silver colloids, it was suggested that the thiophene ring orients itself nearly perpendicular to the metal surface. diva-portal.org The interaction between a thioether's sulfur atom and a silver surface has also been documented. nih.gov

For this compound, which contains two sulfur atoms—one in the aromatic ring and one in the thioether group—it is hypothesized that adsorption onto a SERS-active substrate like silver or gold would occur via one or both sulfur atoms. This orientation would significantly influence the SERS spectrum according to surface selection rules, which state that vibrational modes with a component of polarizability change perpendicular to the surface are most strongly enhanced. uchile.cl Therefore, bands corresponding to C-S stretching and out-of-plane modes of the thiophene ring would likely show significant intensity changes compared to a theoretical standard Raman spectrum. diva-portal.org

Electronic and Optical Spectroscopy

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are used to probe the electronic transitions and photophysical properties of molecules.

Specific UV-Vis absorption data for this compound is not extensively reported. However, the electronic transitions can be inferred from the general behavior of substituted thiophenes. researchgate.netresearchgate.net The electronic spectrum of thiophene-based compounds is typically characterized by high-energy π-π* transitions associated with the conjugated system of the aromatic ring. diva-portal.orgoup.com The presence of sulfur atoms with lone pairs of electrons also allows for n-π* transitions, although these are often weaker and may be obscured by the more intense π-π* bands.

The introduction of substituents onto the thiophene ring can modify the electronic structure and shift the absorption maxima. The methylthiomethyl group is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift in the absorption bands compared to unsubstituted thiophene. In various thiophene derivatives, the absorption maxima are highly dependent on the extent of conjugation and the electron-donating or -withdrawing nature of the substituents. diva-portal.orgrsc.orgacs.org For example, extending the π-conjugation by creating oligomers or adding strong donor/acceptor groups leads to significant red-shifts in the absorption spectrum, with transitions moving into the visible region. oup.comacs.org

Table 2: General Electronic Transitions in Thiophene Derivatives

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 230 - 350 nm (can extend into visible region with increased conjugation) |

| n → π* | Excitation of a non-bonding electron (from sulfur) to a π* antibonding orbital. | Longer wavelengths than π-π*, often with lower intensity. |

This table provides a general overview of transitions observed in thiophene-based systems. diva-portal.orgoup.comresearchgate.net

The photophysical properties, including fluorescence, of this compound have not been specifically detailed in the reviewed scientific literature. However, the fluorescence behavior of the broader class of thiophene derivatives is well-documented and provides a basis for understanding its potential properties. semanticscholar.orgclockss.orgsioc-journal.cn

Many thiophene-containing molecules exhibit fluorescence, with emission characteristics that are highly sensitive to their chemical structure and environment. rsc.orgrsc.org A common feature is solvatochromism, where the fluorescence emission maximum shifts with changing solvent polarity. rsc.orgscispace.com This phenomenon arises from a change in the molecule's dipole moment upon electronic excitation, leading to differential stabilization of the ground and excited states by polar solvents. rsc.org For many donor-π-acceptor thiophene derivatives, a significant red shift in emission is observed as solvent polarity increases. rsc.org

The quantum yield and fluorescence lifetime are also critical photophysical parameters that depend heavily on the molecular structure. The introduction of different substituents can either enhance or quench fluorescence through various mechanisms, including intramolecular charge transfer and promotion of non-radiative decay pathways. semanticscholar.orgrsc.org

X-ray Crystallography of this compound and its Derivatives

A single-crystal X-ray diffraction structure for this compound itself has not been reported in the surveyed literature. However, crystallographic studies on its derivatives provide valuable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of such molecules. libretexts.orgnumberanalytics.comnih.gov

X-ray analyses of various thiophene derivatives reveal that their crystal packing is often directed by a combination of weak intermolecular forces. These can include conventional hydrogen bonds, π-π stacking interactions between thiophene rings, and more unconventional interactions like chalcogen bonds (e.g., S···N or S···S contacts) and halogen bonds. acs.orgulb.ac.be

Table 3: Summary of Crystallographic Findings in Thiophene Derivatives

| Derivative Class | Key Structural Features Observed | Reference(s) |

|---|---|---|

| Phenylethenylthiophenes | Polymorphism, variable twisting between aromatic rings, head-to-tail packing. | rsc.org |

| Halogenated Thiophenes | Formation of halogen bonds (e.g., N···I) and chalcogen bonds (S···N, S···S) directing the supramolecular assembly. | acs.orgulb.ac.be |

| Thiophene-Thioureas | Complex hydrogen bonding networks, specific monoclinic space groups observed. | eurjchem.com |

| 3-Amino-4-methylthiophene Acylcarbohydrazones | Determination of imine stereochemistry (E-configuration), cis-conformation of amide units. | scielo.br |

| 3-Methylthio-1,5-diarylformazans | Elucidation of isomeric configurations (e.g., Z,E) and conformational analysis of the methylthio group. | rsc.orgrsc.org |

These examples from related structures indicate that the crystal packing of this compound would likely be influenced by weak C-H···S hydrogen bonds and potential S···S interactions, leading to complex three-dimensional architectures.

Theoretical and Computational Investigations of 3 Methylthio Methylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for studying molecules that may not be easily analyzed through experimental means alone. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and reactivity of thiophene (B33073) derivatives. numberanalytics.comjocpr.com

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. numberanalytics.com It is frequently employed to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. liverpool.ac.uk For thiophene derivatives, functional and basis set combinations like B3LYP/6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. jocpr.comicm.edu.plnih.gov

The optimization process calculates the bond lengths and angles that correspond to the lowest energy state of the molecule. While specific experimental data for 3-(Methylthio)methylthiophene is not detailed in the provided sources, DFT calculations for similar thiophene structures provide representative values. icm.edu.pl The electronic structure, describing the distribution of electrons within the molecule, can be visualized through properties like the molecular electrostatic potential (MEP), which helps in understanding molecular interactions. researchgate.net

Table 1: Representative Geometric Parameters of a Thiophene Ring Calculated by DFT

| Parameter | Description | Typical Value (Å or °) |

| C=C | Double bond length within the thiophene ring | ~ 1.37 Å |

| C-C | Single bond length within the thiophene ring | ~ 1.42 Å |

| C-S | Carbon-Sulfur bond length within the thiophene ring | ~ 1.74 Å |

| C-S-C | Bond angle involving the sulfur heteroatom | ~ 92.0° |

| C-C-C | Bond angle within the carbon backbone of the ring | ~ 111.5° |

| C-C-S | Bond angle adjacent to the sulfur heteroatom | ~ 112.5° |

Note: These values are representative for a thiophene ring based on general DFT studies of related compounds and are for illustrative purposes. icm.edu.pl

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. jocpr.com Quantum chemical calculations can accurately predict these energy levels. researchgate.netresearchgate.net For instance, studies on various thiophene derivatives show that their inhibition efficiency in certain applications is closely related to the HOMO energy and the energy gap. jocpr.com

Table 2: Illustrative Frontier Orbital Energies for Thiophene Derivatives

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -1.5 eV |

| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 4.5 to 5.5 eV |

Note: These values are illustrative, based on published data for various thiophene derivatives, and serve to represent the type of data generated from FMO analysis. researchgate.netresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations can occur around the C-C bond connecting the methylthiophene group to the thiophene ring and the C-S bond of the methylthio group. These rotations give rise to different conformers, each with a specific energy level.

Molecular dynamics (MD) simulations are a powerful computational method for performing conformational analysis. nih.gov MD simulates the motion of atoms and molecules over time, allowing researchers to observe conformational changes, such as ring inversions or side-chain rotations. nih.govresearchgate.net By running simulations at various temperatures, it is possible to map the potential energy surface of the molecule and identify stable conformations and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding how the molecule's shape influences its interactions and properties. mdpi.com

Structure-Property Relationship Modeling

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net Computational methods are central to this field, as they can generate a wide array of molecular descriptors. nih.gov

For this compound, DFT calculations can provide key descriptors such as HOMO-LUMO energies, dipole moment, and various reactivity indices (e.g., hardness, softness, electrophilicity). jocpr.comresearchgate.net These calculated parameters can then be used to build mathematical models that predict properties like reactivity, solubility, or potential biological activity. nih.gov For example, a higher HOMO energy is often correlated with a greater ability to donate electrons, which can be a key factor in applications like corrosion inhibition or in the design of organic electronic materials. jocpr.com

Predictive Computational Approaches for Chemical Reactivity and Intermolecular Interactions

Computational chemistry offers predictive models to understand how a molecule will behave in a chemical reaction and how it will interact with other molecules. numberanalytics.com The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary tool, as interactions often occur between the HOMO of one molecule and the LUMO of another. wikipedia.org

Beyond FMO theory, other DFT-derived concepts provide deeper insights. The Fukui function and local softness indices are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. jocpr.com By calculating these local reactivity descriptors, one can predict which atoms in this compound are most likely to participate in a chemical reaction. Furthermore, methods for analyzing intermolecular interactions, such as studying the noncovalent interactions within a molecular crystal or a biomolecular complex, are essential for predicting how the compound will bind to a surface or a biological target. researchgate.netacs.org These predictive approaches are invaluable in materials science and drug discovery. numberanalytics.com

Chemical Reactivity and Derivatization Strategies of 3 Methylthio Methylthiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 3-(methylthio)methylthiophene is activated towards electrophilic aromatic substitution. The substitution pattern is directed by the activating effect of the alkylthio group.

Common electrophilic substitution reactions include:

Halogenation: Bromination of 3-methylthiophene (B123197) with reagents like N-bromosuccinimide (NBS) can lead to the formation of bromo-substituted derivatives. evitachem.comjcu.edu.au The reaction conditions can be controlled to achieve mono- or di-bromination. jcu.edu.au For instance, using NBS in chloroform (B151607) and acetic acid can yield 2-bromo-3-methylthiophene (B51420). jcu.edu.au Similarly, chlorination can be achieved using sulfuryl chloride. jcu.edu.au Iodination has also been reported using N-iodosuccinimide in acetic acid. jcu.edu.au

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring, typically at the 2- or 5-position. This reaction is a key step in the synthesis of various thiophene-containing ketones.

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the thiophene ring, leading to the formation of thiophenecarboxaldehydes.

Nucleophilic Reactions Involving the Thioether Moiety

The thioether group in this compound can participate in nucleophilic reactions. The sulfur atom can act as a nucleophile, and the adjacent methyl and methylene (B1212753) protons can be deprotonated under strongly basic conditions.

S-Alkylation: The sulfur atom can be alkylated to form sulfonium (B1226848) salts.

Deprotonation: Strong bases can deprotonate the methyl group of the thioether or the methylene group connecting it to the thiophene ring, creating a nucleophilic center for further reactions. For example, treatment with butyllithium (B86547) can lead to lithiation at the methyl group. scispace.com

Organometallic Transformations and Catalytic Reactions

Organometallic chemistry provides powerful tools for the functionalization of this compound.

Lithiation: Directed ortho-metalation using organolithium reagents like n-butyllithium can selectively deprotonate the thiophene ring at the position adjacent to the directing group. google.comgoogle.com The methylthio group can direct lithiation to specific positions on the thiophene ring. smolecule.comacs.org For instance, treatment of 3-bromothiophene (B43185) with butyllithium generates a lithiated intermediate that can be further functionalized. google.comgoogle.comsmolecule.com

Palladium-Catalyzed Cross-Coupling Reactions: this compound and its derivatives can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. researchgate.netfigshare.comclockss.orguio.no These reactions are crucial for forming carbon-carbon bonds and synthesizing more complex molecules. researchgate.netfigshare.comclockss.orguio.no For example, the Suzuki coupling of 2,5-dibromo-3-methylthiophene (B84023) with arylboronic acids yields 2,5-diaryl-3-methylthiophenes. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | 2,5-dibromo-3-methylthiophene, arylboronic acids | Pd(0) catalyst | 2,5-diaryl-3-methylthiophenes | researchgate.net |

| Suzuki-Miyaura | 2-bromo-3-n-octylthiophene, boronic esters | Pd2dba3, PCy3, CsF | Terthiophene derivative | jcu.edu.au |

| Buchwald-Hartwig | 2-bromo-3-methylthiophene, diphenylamine | Pd(OAc)2 | N,N-diphenyl-3-methylthiophen-2-amine | jcu.edu.au |

| Cyanation | Bromo-substituted methylthiophene, Zn(CN)2 | Pd catalyst | Methylthiophene-carbonitrile | jcu.edu.au |

Oxidation and Reduction Chemistry of the Sulfur Atom and Side Chain

The sulfur atom in the thioether moiety is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives exhibit different electronic properties and reactivity compared to the parent thioether.

Oxidation: Oxidation of the thioether can be achieved using various oxidizing agents. For instance, oxidation of methylthiophenes with sodium dichromate can yield thiophenecarboxylic acids. psu.edu The methyl group on the thiophene ring can also be oxidized to a carboxylic acid group. psu.edu

Reduction: The thioether group is generally stable to reduction. However, under specific conditions, the C-S bond can be cleaved.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Reference |

| Sodium Dichromate (Na2Cr2O7) | 3-Thiophenecarboxylic acid | psu.edu |

| N-hydroxyphthalimide, Mn(OAc)2, Co(OAc)2 | 3-Thiophenecarboxylic acid | psu.edu |

| Co(OAc)2, Mn(OAc)2, NaBr | 3-Thiophenecarboxylic acid | psu.edu |

Polymerization and Oligomerization Potentials as Monomers or Components

This compound and its derivatives can serve as monomers for the synthesis of conducting polymers and oligomers. google.comgoogle.com The presence of the sulfur-containing side chain can influence the properties of the resulting materials.

Electropolymerization: Oxidative electropolymerization is a common method to synthesize poly(3-methylthiophene) films. ibm.comontosight.aicdnsciencepub.com These polymers exhibit interesting electrical and optical properties. ontosight.ai

Chemical Polymerization: Chemical polymerization methods, for instance using AsF5 in AsF3 solution, can also be employed to produce poly(3-methylthiophene). ibm.comosti.gov

Oligomerization: Controlled oligomerization can lead to well-defined oligothiophenes with specific lengths and properties. google.comgoogle.comacs.org These oligomers are valuable as model compounds for understanding the properties of the corresponding polymers. google.comgoogle.com

The resulting polymers, such as poly(3-methylthiophene), are known for their high conductivity and stability, making them suitable for applications in organic electronics, biosensors, and solar cells. ontosight.ai The properties of these polymers can be tuned by the synthesis method and the incorporation of different functional groups. ontosight.ai

Future Research Directions and Emerging Paradigms in 3 Methylthio Methylthiophene Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of 3-(Methylthio)methylthiophene has been achieved through established organometallic routes. One documented process involves the reaction of 3-lithiothiophene with dimethyl disulfide. This method, generated from 3-bromothiophene (B43185) and butyl lithium, can produce the target compound in good yield. A specific patent details a process that combines an alkyl lithium, an ether, and alkanes, followed by the addition of 3-bromothiophene and then dimethyl disulfide at controlled low temperatures, achieving a 76% yield.

However, future research is trending towards more efficient and environmentally benign synthetic strategies. A primary goal is the development of atom-economical pathways that maximize the incorporation of starting material atoms into the final product. Promising future approaches include:

Metal-Catalyzed Cycloisomerization: Recent advances in the synthesis of thiophene (B33073) derivatives have highlighted metal-catalyzed heterocyclization of functionalized alkynes. These methods can construct the thiophene ring with specific substitution patterns in a single, regiospecific step. Adapting these cycloisomerization or tandem reaction methodologies to precursors of this compound could offer a more direct and efficient route.

One-Pot Procedures: Designing multi-step reactions in a single vessel without isolating intermediates can significantly improve efficiency. A future synthesis could involve a one-pot C-S coupling and heterocyclization sequence, a strategy that has been successful for other substituted thiophenes.

Alternative Thiolating Reagents: Exploring alternatives to dimethyl disulfide for the introduction of the methylthio group could lead to milder reaction conditions and improved yields.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Method | Description | Advantages | Potential for this compound |

|---|---|---|---|

| Lithiation-Substitution | Involves metal-halogen exchange with an organolithium reagent followed by reaction with an electrophile (e.g., dimethyl disulfide). | Well-established, good yields for specific substrates. | Current established method. |

| Metal-Catalyzed Cyclization | Intramolecular cyclization of sulfur-containing alkyne precursors catalyzed by metals like palladium or gold. | High atom economy, regioselective, milder conditions possible. | A promising future direction for a more direct synthesis. |

| Gewald Reaction | Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. | Builds the thiophene ring and introduces amino groups simultaneously. | Less direct for this specific compound, but demonstrates versatile thiophene synthesis. |

Exploration of Uncharted Reactivity and Functional Group Transformations

The reactivity of this compound is largely untapped. Its structure presents two primary sites for chemical modification: the thiophene ring and the exocyclic sulfur atom. Future research should systematically investigate its behavior in a variety of transformations.

Thiophene Ring Functionalization: The thiophene ring is susceptible to electrophilic substitution. However, the directing effects of the methylthiomethyl group are not well-documented. Studies on bromination, nitration, and Friedel-Crafts reactions would elucidate these patterns. Furthermore, metalation of the ring at the C2 or C5 positions, followed by quenching with various electrophiles, could provide access to a wide array of new derivatives.

Side-Chain Reactivity: The sulfide (B99878) linkage in the side chain is a key functional handle.

Oxidation: Selective oxidation to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and solubility of the molecule, potentially unlocking new applications.

C-S Bond Cleavage: Investigating reactions that cleave the C-S bonds could allow the use of this compound as a building block, delivering either the thiophene-3-methyl moiety or a methylthio group to other molecules.

Cross-Coupling Reactions: The synthesis of halogenated derivatives of this compound would create substrates for powerful cross-coupling reactions like Suzuki-Miyaura and Stille couplings, enabling the construction of complex conjugated systems.

Synergistic Integration of Experimental and Computational Methodologies

Modern chemical research benefits immensely from the interplay between experimental work and theoretical calculations. For this compound, a synergistic approach is crucial for accelerating discovery.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure. This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack by analyzing parameters like frontier molecular orbitals (FMO) and condensed local softness. Such predictions can guide experimental design, saving time and resources.

Mechanism Elucidation: When new reactions are discovered, computational studies can help elucidate the underlying mechanisms. By calculating the energies of potential intermediates and transition states, researchers can distinguish between different possible reaction pathways. This has been applied to understand cycloaddition reactions and reactivity in other sulfur-containing heterocycles.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra). Comparing these calculated spectra with experimental results can provide definitive proof of a newly synthesized compound's structure.

A combined experimental-computational approach has been effectively used to study the synthesis, structure, and electronic properties of other complex heterocyclic systems, providing a clear blueprint for future work on this compound.

Innovation in Advanced Material Science Applications

Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge-transport properties. Polythiophenes, in particular, are used as conducting polymers in applications ranging from organic light-emitting diodes (OLEDs) to sensors.

This compound represents a novel monomer for the synthesis of new functional polymers. Future research should focus on:

Electropolymerization: The electrochemical oxidation of this compound could lead to the formation of novel conducting polymer films. The methylthiomethyl side chain may influence the polymerization process and the final properties of the polymer, such as solubility, processability, and electronic conductivity, compared to simpler analogues like poly(3-methylthiophene).

Enhanced Thermal Conductivity: Recent work has shown that polymer brushes of poly(3-methylthiophene) can exhibit remarkably high through-plane thermal conductivity, a property valuable for thermal management in electronics. Investigating the polymerization of this compound in a similar fashion could lead to materials with tailored thermal and electronic properties.

Nanocomposites: Creating nanocomposites by incorporating materials like titanium(IV)phosphate with a poly(this compound) matrix could yield materials with synergistic properties, a strategy that has been shown to enhance the biological activity of poly(3-methylthiophene).

Table 2: Potential Material Science Applications

| Application Area | Rationale for using this compound | Desired Research Outcome |

|---|---|---|

| Conducting Polymers | Thiophene core provides a conductive backbone; side chain may enhance solubility and processability. | Creation of new polymers (e.g., via electropolymerization) with tunable electronic properties. |

| Organic Electronics (OLEDs, OFETs) | Thiophene derivatives are established materials for these devices. | Novel monomers and polymers with improved charge mobility and stability. |

| Thermal Management | Aligned poly(3-methylthiophene) brushes show high thermal conductivity. | Materials with high cross-plane thermal conductivity for heat dissipation in electronics. |

| Sensors | Polythiophene films are used as the active layer in chemical sensors. | Modified electrodes for the selective detection of specific analytes. |

Investigations into Heterogeneous and Homogeneous Catalysis involving this compound

The unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis, both as a catalyst component and as a substrate in catalytic reactions.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants.

Catalyst Support/Modifier: Polymers derived from this compound could be deposited on electrode surfaces to create modified electrodes. These electrodes can act as heterogeneous catalysts. For instance, poly(3-methylthiophene)-modified electrodes have been used to catalyze the detection of phenols. The additional sulfur atom in the side chain of poly(this compound) might offer unique binding sites for reactants.

Interaction with Solid Catalysts: Understanding how this compound interacts with the surfaces of solid catalysts is crucial, especially since sulfur compounds can sometimes poison metal catalysts.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants.

Ligand Development: The sulfur atoms in both the ring and the side chain of this compound have lone pairs of electrons, making them potential donors for coordination to transition metals. This opens the door to designing novel ligands for homogeneous catalysts. The bidentate (S,S) chelation potential could lead to complexes with unique reactivity

Q & A

Q. What are the critical safety protocols for handling 3-(Methylthio)methylthiophene in laboratory settings?

- Methodological Answer : Always use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks, as the compound may release hazardous vapors during reactions. Store in airtight containers away from oxidizers and heat sources. Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention for eye exposure .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Start with thiophene derivatives (e.g., 3-methylthiophene) and employ nucleophilic substitution reactions using methylthiol groups. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust parameters like solvent polarity (e.g., THF vs. DCM), temperature (room temperature to 60°C), and stoichiometry of methylthiolating agents to maximize yield. Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm methylthio and thiophene ring substituents (e.g., δ ~2.5 ppm for methylthio protons). Use FT-IR to identify C-S (600–700 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches. Validate purity via HPLC (>95% area under the curve) and melting point analysis (if crystalline). Cross-reference spectral data with Beilstein database entries for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : If NMR/IR data conflict with expected structures:

- Verify sample purity via recrystallization or preparative HPLC.

- Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Re-examine synthetic pathways for unintended side reactions (e.g., oxidation of methylthio groups) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model electron density distributions, focusing on the sulfur atoms’ nucleophilic/electrophilic behavior. Calculate Fukui indices to identify reactive sites. Simulate reaction pathways (e.g., with Gaussian or ORCA software) under varying conditions (solvent, temperature). Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform kinetic isotope effects (KIE) studies using deuterated analogs to identify rate-determining steps.

- Use in situ FT-IR or Raman spectroscopy to detect transient intermediates.

- Screen catalysts (e.g., Pd, Ni) and ligands (e.g., phosphines) to map steric/electronic effects on reaction efficiency.

- Analyze byproducts via high-resolution mass spectrometry (HRMS) to infer competing pathways .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., halogenation at the 2-position, alkyl chain elongation).

- Test bioactivity (e.g., antimicrobial, enzyme inhibition) using dose-response assays (IC50/EC50 determination).

- Perform molecular docking to predict binding affinities with target proteins (e.g., cytochrome P450).

- Corrogate results with toxicity profiles (e.g., via MTT assays) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.